2,5,8,11,14,17-Hexaoxaoctadecane

Description

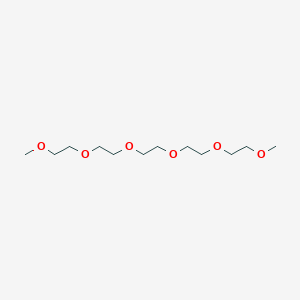

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDPGPKXQDIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152319 | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-87-3 | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1191-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14,17-hexaoxaoctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Acyclic Polyether Chemistry

2,5,8,11,14,17-Hexaoxaoctadecane belongs to the class of acyclic polyethers, also known as glymes or podands. rsc.org These are open-chain molecules characterized by multiple ether linkages within their backbone. youtube.com Unlike their cyclic counterparts, crown ethers, acyclic polyethers offer greater conformational flexibility and are generally easier to synthesize, avoiding the need for high-dilution techniques. rsc.org

The chemistry of acyclic polyethers is largely defined by the oxygen atoms in the ether linkages. These oxygen atoms possess lone pairs of electrons that can coordinate with cations, making these compounds effective complexing agents for various metal ions. rsc.orgacs.org This ability to form complexes is a key feature that drives their application in diverse areas such as phase-transfer catalysis and as electrolytes in batteries. rsc.org In phase-transfer catalysis, for instance, a glyme can encapsulate a cation, transporting it from an aqueous phase to an organic phase where the accompanying anion can participate in a reaction. operachem.com

The properties of acyclic polyethers can be fine-tuned by modifying their structure. rsc.org For example, attaching ionizable groups to the ends of the polyether chain can enhance their selectivity for specific metal ions. rsc.org The length of the polyether chain also plays a crucial role in its complexing ability, with longer chains often exhibiting a greater affinity for larger cations.

Structural Relationship to Polyethylene Glycol Derivatives and Crown Ethers

Elucidation of Established Synthetic Routes

The construction of the polyether backbone of this compound is most commonly achieved through methods that form ether linkages in a controlled manner.

The Williamson ether synthesis is a cornerstone in the preparation of ethers, including polyethers like this compound. wikipedia.org Developed by Alexander Williamson in 1850, this reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this mechanism, the alkoxide nucleophile performs a backside attack on the carbon atom bearing the halide, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comlibretexts.org

This method is highly versatile and can be used to prepare both symmetrical and asymmetrical ethers. wikipedia.org For the synthesis of this compound, a variation of the Williamson synthesis would involve reacting the sodium salt of a polyethylene glycol (like pentaethylene glycol) with a methylating agent such as methyl iodide or dimethyl sulfate. Alternatively, the sodium salt of a monomethyl ether of a shorter polyethylene glycol could be reacted with a halo-terminated polyethylene glycol ether.

Iterative strategies are particularly suited for synthesizing polymers with repeating structural units. illinois.edu This approach involves a repeating sequence of reactions to progressively build a larger molecule. illinois.edu In the context of this compound, an iterative approach could start with a monomethyl ether of ethylene glycol, which is then sequentially reacted with a protected halo-ethanol derivative. After each etherification step, the protecting group is removed to reveal a new alcohol, which can then undergo the next iteration of etherification until the desired chain length of five ethylene glycol units is achieved, followed by a final methylation of the terminal hydroxyl group.

The synthesis of this compound fundamentally relies on the assembly of smaller, readily available chemical units.

Ethylene Oxide: The polymerization of ethylene oxide is a primary industrial method for producing polyethylene glycols, which are direct precursors to this compound. This reaction can be initiated by an alcohol, such as methanol (B129727), in the presence of a catalyst. google.com By controlling the stoichiometry of methanol to ethylene oxide, the average length of the resulting polyethylene glycol monomethyl ether can be tailored.

Glycol Monoethers: Glycol monoethers, such as hexaethylene glycol monomethyl ether or other polyethylene glycol monomethyl ethers, are crucial intermediates. google.comchemicalbook.com These compounds possess a reactive terminal hydroxyl group that can be deprotonated to form an alkoxide. This alkoxide can then be reacted with a methyl halide in a classic Williamson synthesis to yield the final dimethyl ether product. For instance, reacting hexaethylene glycol with a base like sodium hydride followed by benzyl (B1604629) chloride is a method used for forming related polyether polymers. researchgate.net Glycol ethers are a broad class of solvents and intermediates derived from ethylene glycol or propylene (B89431) glycol. wikipedia.org

Dichloride Intermediates: While less common for this specific compound, routes involving dichloride intermediates are plausible. For example, a reaction between the sodium salt of diethylene glycol dimethyl ether (diglyme) and 1,2-dichloroethane (B1671644) could be envisioned, although controlling polymerization and side reactions would be challenging.

The following table summarizes the key building blocks and their roles in the synthesis.

Table 1: Key Building Blocks in the Synthesis of this compound

| Building Block/Intermediate | Chemical Formula | Role in Synthesis | Relevant Synthetic Strategy |

|---|---|---|---|

| Ethylene Oxide | C₂H₄O | Monomer for building the polyether backbone. google.com | Anionic ring-opening polymerization |

| Methanol | CH₃OH | Initiator for ethylene oxide polymerization to form a monomethyl ether; source of the terminal methyl groups. google.com | Anionic ring-opening polymerization |

| Pentaethylene Glycol | C₁₀H₂₂O₆ | Direct precursor that can be dimethylated. | Williamson Ether Synthesis |

| Polyethylene Glycol Monoethers | CH₃O(CH₂CH₂O)ₙH | Intermediates requiring methylation of the terminal hydroxyl group. google.comchemicalbook.com | Williamson Ether Synthesis |

| Methyl Halides (e.g., CH₃I) | CH₃X | Methylating agent for the terminal hydroxyl groups. wikipedia.orgmasterorganicchemistry.com | Williamson Ether Synthesis |

Optimization of Reaction Conditions and Process Parameters

Achieving high yield and purity in the synthesis of this compound requires careful control over reaction conditions.

Temperature is a critical parameter in ether synthesis. In Williamson ether synthesis, elevated temperatures can increase the reaction rate but may also promote side reactions, such as elimination, especially with secondary or tertiary halides. masterorganicchemistry.com For polyester (B1180765) polyol synthesis, a related polycondensation reaction, higher temperatures initially accelerate the process, but the rate can slow as the reaction proceeds. lecronchem.com In the synthesis of a related amine derivative, a reaction was performed in tetrahydrofuran (B95107) (THF) at room temperature for 5 hours, followed by heating under reflux at 80°C. chemicalbook.com

The choice of solvent is equally important. In Williamson synthesis, common solvents include the parent alcohol of the alkoxide, or polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (THF), which can effectively solvate the cation of the alkoxide and increase the nucleophilicity of the anion. masterorganicchemistry.comlibretexts.org In some cases, such as the preparation of certain glycol monoethers, the reaction can proceed efficiently without extraneous solvents. google.com The solvent can also influence the kinetics of polymer reactions, as seen in the RAFT polymerization of PEG methacrylate (B99206) where anisole (B1667542) was found to be an effective solvent. nih.gov

Table 2: Influence of Temperature and Solvents on Ether Synthesis

| Parameter | Effect | Examples |

|---|---|---|

| Temperature | Higher temperatures generally increase reaction rates but can also lead to side reactions like elimination. masterorganicchemistry.comlecronchem.com Optimal temperature balances rate and selectivity. | A reaction might be run at room temperature to 80°C. chemicalbook.com Microwave-assisted synthesis can use temperatures around 130°C to drastically reduce reaction times. wikipedia.org |

| Solvent System | The solvent affects the solubility of reactants and the reactivity of the nucleophile. masterorganicchemistry.com Polar aprotic solvents are often preferred for SN2 reactions. | Tetrahydrofuran (THF) chemicalbook.comnih.gov, Diglyme, Dimethyl Sulfoxide (DMSO) libretexts.org, Anisole nih.gov. The parent alcohol can also be used as the solvent. masterorganicchemistry.com |

Catalysts are frequently employed to enhance the rate and selectivity of the reactions leading to polyethers. In the synthesis of polyethylene glycol monomethyl ethers from ethylene oxide, catalysts such as solid sodium methoxide, potassium hydroxide (B78521) (KOH), or sodium hydroxide (NaOH) are used. google.com The choice of catalyst can significantly impact the molecular weight distribution and the level of impurities, such as the formation of diols. google.com For the self-condensation of diols to form polyethers, non-eutectic acid-base mixtures have been developed as effective organocatalysts. umons.ac.be In some variations of the Williamson synthesis, phase-transfer catalysts can be used to facilitate the reaction between a solid alkoxide and a liquid alkyl halide, although in other glycol ether syntheses, they have been found to decrease the yield. google.com

To systematically optimize the synthesis of complex molecules like this compound, modern approaches often utilize Design of Experiments (DoE). nih.gov DoE methodologies, such as factorial designs and response surface methodology (RSM), allow for the simultaneous investigation of multiple variables (e.g., temperature, concentration, catalyst loading). nih.govmdpi.com This approach provides a more comprehensive understanding of the reaction system compared to traditional one-variable-at-a-time experiments, revealing interactions between factors. mdpi.comuni-hamburg.de By creating predictive models, DoE can identify the optimal conditions to maximize yield and purity, saving time and resources. nih.govrsc.org For example, a full factorial design could be used to study the effects of temperature, reaction time, and reactant ratios on the conversion rate to this compound. nih.gov

Advanced Synthetic Strategies for Linear Polyethers

The construction of the backbone of linear polyethers like this compound relies on several key polymerization strategies. These methods allow for control over molecular weight, structure, and functionality.

Ring-opening polymerization (ROP) is a fundamental method for synthesizing polyethers. This process involves the opening of a cyclic monomer, such as an epoxide, to form a linear polymer chain. youtube.com The choice of monomer and initiator is critical in determining the final polymer structure.

For the synthesis of poly(ethylene glycol) (PEG) derivatives, ethylene oxide is the most common cyclic ether monomer. The polymerization can proceed through either anionic or cationic mechanisms, allowing for the formation of a polyether chain. The thermodynamic feasibility of ROP is often dependent on the ring strain of the cyclic monomer, with smaller rings like three- and four-membered ethers being more reactive. youtube.com For instance, the tendency for cyclic ethers to polymerize follows the general trend of 3 > 4 > 8 > 7 > 5 > 6 membered rings, with six-membered rings having the least tendency to polymerize due to minimal ring strain. youtube.com

Recent advancements have focused on the ROP of various cyclic monomers to create biodegradable materials. For example, the ROP of cyclic esters is a prominent method for producing linear aliphatic polyesters. nih.gov Similarly, the ring-opening copolymerization of anhydrides and epoxides can produce polyesters, while copolymerization with other cyclic ethers can yield poly(ester-alt-ethers). rsc.orgrsc.org Radical ring-opening polymerization (rROP) of monomers like cyclic xanthates is also being explored to introduce specific functional groups into the polymer backbone. digitellinc.com

Polycondensation, or step-growth polymerization, is another cornerstone of polyether synthesis. This process involves the reaction between bifunctional or polyfunctional monomers, typically accompanied by the elimination of a small molecule like water or alcohol. melscience.comyoutube.com Unlike chain polymerization, monomers are consumed early in the reaction, and polymer growth occurs through the reaction of oligomers. melscience.com High molecular weight polymers are typically achieved only at very high conversion rates. farabi.universitypsu.edu

A classic example relevant to polyether synthesis is the Williamson ether synthesis, adapted for polymerization. This can involve the reaction of a diol with a dihalide. More directly, the self-condensation of diols can be used to form polyethers. umons.ac.be For instance, the bulk self-condensation of diols like 1,6-hexanediol (B165255) has been achieved using non-eutectic acid-base organocatalysts. umons.ac.be

The reaction can be carried out in bulk (melt polycondensation) or in a solution. nih.govgdckulgam.edu.in Solution polycondensation allows for lower reaction temperatures and easier removal of byproducts. gdckulgam.edu.in When more than two types of monomers are used, the process is termed copolycondensation, resulting in copolymers with varied properties. farabi.university

Click chemistry, a term for reactions that are rapid, high-yielding, and generate minimal byproducts, has become a powerful tool in polymer synthesis and modification. researchgate.netkinampark.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. kinampark.commdpi.comnih.gov

This methodology can be employed to construct polyether scaffolds in several ways:

Polymerization: Step-growth polymerization using bifunctional monomers containing azide (B81097) and alkyne groups can build a polyether chain with embedded triazole linkages.

Grafting and Modification: Pre-existing polyether chains with "clickable" functional groups can be modified. For example, a poly(ether sulfone) with pendant allyl groups was functionalized by reacting it with a thiol-terminated PEG (PEG-SH) via a thiol-ene click reaction. mdpi.com

Surface Functionalization and Bioconjugation: Click chemistry is widely used to attach biomolecules or other functional ligands to polyether surfaces, which is particularly useful in creating materials for biomedical applications like drug delivery. researchgate.netnih.govrsc.org

The versatility of click reactions allows for the creation of complex polymer architectures, such as graft copolymers and cyclic polymers, under mild, often physiological, conditions. mdpi.commdpi.com

Synthesis of Functionalized and Derivatized this compound Analogues

Functionalization of oligo(ethylene glycol) chains like this compound is critical for tailoring their properties for specific applications. This often involves the introduction of specific chemical groups at the ends of the polyether chain.

The terminal hydroxyl groups of oligo(ethylene glycols) serve as versatile handles for introducing a wide array of functionalities.

Quinolinyl and Phenyl Groups: Aromatic moieties can be introduced to alter the electronic or binding properties of the polyether. For instance, naphthyl groups, which are structurally related to quinolinyl groups, have been attached to xylosides via oligoethylene glycol linkers to study their biological activity. nih.gov Phenyl-terminated polyethers can be synthesized, and in the case of poly(phenyl glycidyl (B131873) ether), stereoregular polymers have been created. researchgate.net

Catecholate Groups: Catechol-functionalized PEGs are of great interest, particularly for their ability to adhere to surfaces. A straightforward synthesis involves the reaction of PEG diglycidyl ether with dopamine. rsc.org Dendritic structures featuring multiple catechol groups at a focal point linked to an ethylene glycol dendron have also been synthesized for creating nonfouling surfaces on titanium oxide. acs.org

Amide End-Groups: Amide functionalities can be incorporated through several synthetic routes. One common method is the reaction of an amine with a carboxylic acid-terminated polyether, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction under mild conditions. masterorganicchemistry.comyoutube.com Polyether-block-amide copolymers can be prepared by the melt polycondensation of a dicarboxylic acid, a polyamide prepolymer, and a polyether glycol. nih.gov It is also possible to synthesize polyether amides by reacting a polyethylene glycol diamine with a dicarboxylic acid. google.com Furthermore, a terminal azide on a polyether can be reduced to a primary amine, as demonstrated in the synthesis of 2,5,8,11,14,17-hexaoxanonadecan-19-amine. chemicalbook.com

| Terminal Moiety | Synthetic Precursors/Method | Reference |

|---|---|---|

| Catechol | Reaction of PEG diglycidyl ether with dopamine. | rsc.org |

| Amide | Melt polycondensation of dicarboxylic acid, polyamide prepolymer, and polyether glycol. | nih.gov |

| Amine (from Azide) | Reduction of a terminal azide group using triphenylphosphine (B44618) (Staudinger reaction). | chemicalbook.com |

| Phenyl | Polymerization of phenyl glycidyl ether. | researchgate.net |

| Amide (from Diamine) | Condensation reaction between a polyethylene glycol diamine and a dicarboxylic acid. | google.com |

Achieving control over the regiochemistry and stereochemistry during polymerization and functionalization is crucial for producing polymers with precisely defined structures and properties. youtube.com

Regioselectivity: This refers to the control of the orientation of monomer addition during polymerization. acs.org In the polymerization of substituted epoxides like propylene oxide, for example, achieving a regioregular polymer with consistent head-to-tail linkages is essential before stereoselectivity can even be considered. acs.org For linear, symmetric molecules like this compound, regioselectivity becomes critical when creating heterobifunctionalized analogues (i.e., molecules with different functional groups on each end). This is often accomplished through desymmetrization, where one of the two identical terminal groups is selectively modified using protecting group strategies or by carefully controlling reaction stoichiometry. rsc.org For instance, regioselective functionalization of isosorbide, a rigid diol, has been achieved to control which hydroxyl group is modified for subsequent polymerization. rsc.org

Stereospecificity and Stereoselectivity: These concepts relate to the control of the three-dimensional arrangement (stereochemistry) of the polymer chain. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com A stereoselective reaction is one that favors the formation of one stereoisomer over another. acs.org In polyether synthesis, this is particularly relevant when polymerizing chiral cyclic ethers. The development of well-defined catalysts has enabled the stereoselective polymerization of epoxides to produce isotactic polymers, where the pendant groups all have the same stereochemical orientation. acs.org Similarly, highly regioselective and stereoselective catalytic systems have been developed to create copolyesters with precisely controlled, complex sequences from chiral monomers. researchgate.net

Strategies for Controlling Molecular Architecture and Dipolar Microstructure

Another powerful strategy for controlling the molecular architecture is through cation complexation. The oxygen atoms of the ether linkages in this compound can coordinate with metal cations. This coordination induces a conformational change in the molecule, often leading to a more ordered, helical structure to optimize the binding of the cation within the cavity formed by the polyether chain. This change in conformation directly alters the dipolar microstructure of the molecule, as the alignment of the individual C-O bond dipoles is modified.

Computational studies provide valuable insights into the relationship between conformation and the resulting dipole moment. Different conformers of oligo(ethylene glycols) can exhibit significantly different dipole moments. For example, theoretical calculations have shown that the helical and all-trans conformers of an oligo(ethylene glycol) have distinct dipole moments. rsc.org By controlling the equilibrium between such conformers, it is possible to tune the dipolar properties of the molecule.

Below is a table with illustrative data from computational studies on a related oligo(ethylene glycol) molecule, showcasing the difference in dipole moments between conformers.

| Conformer | Calculated Dipole Moment (Debye) |

| Helical | 3.3 |

| All-Trans | 2.0 |

| Gauche-Dominant | 3.5 |

This table presents representative data from computational studies on oligo(ethylene glycol) conformers to illustrate the concept. The values are based on findings from studies on ethylene glycol and related oligomers, which show that gauche conformers tend to have a higher dipole moment. nih.govresearchgate.netchemrxiv.org

By employing strategies such as solvent selection, cation complexation, and the introduction of specific functional groups that may favor certain intramolecular interactions, a degree of control over the molecular architecture and the resulting dipolar microstructure of this compound can be achieved.

Coordination Chemistry and Host Guest Interactions of 2,5,8,11,14,17 Hexaoxaoctadecane

Ligand Design Principles and Coordination Motifs

The design of acyclic polyether ligands like 2,5,8,11,14,17-hexaoxaoctadecane is rooted in the fundamental principles of coordination chemistry. The arrangement of donor atoms, the flexibility of the ligand backbone, and the nature of the end groups are all critical factors that govern the ligand's binding affinity and selectivity for specific metal ions.

In the case of this compound, the six ether oxygen atoms act as Lewis basic sites, readily donating their lone pairs of electrons to coordinate with a metal cation. The flexible ethylene (B1197577) linkages between the oxygen atoms allow the ligand to adopt a conformation that maximizes the coordination number of the metal ion, effectively wrapping around it in a pseudocyclic manner. This conformational adaptability is a key feature of acyclic polyethers, enabling them to form stable complexes with a range of cations of varying sizes.

The coordination motif of this compound with metal ions typically involves the cooperative binding of multiple oxygen atoms to the metal center. The resulting complex is stabilized by the chelate effect, where the formation of multiple coordinate bonds from a single ligand molecule leads to a significant increase in thermodynamic stability compared to the binding of individual monodentate ligands.

Metal Ion Complexation Studies

The ability of this compound to complex various metal ions has been the subject of numerous studies, revealing its versatility as a ligand.

Acyclic polyethers, including this compound, have been shown to selectively bind alkali metal ions. The stability of these complexes is influenced by the match between the cation's ionic radius and the "cavity" size created by the folded polyether chain. The affinity sequence for some acyclic polyether systems has been observed to be Na⁺ > K⁺ > Li⁺. pnas.org For certain crown ethers, the stability constants for complex formation with sodium or potassium salts show a significant difference. rsc.org The thermodynamics of these interactions are often driven by a favorable entropy change, resulting from the release of solvent molecules from the cation's coordination sphere upon complexation. rsc.org

| Cation | Log K | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Li⁺ | Data not available | Data not available | Data not available |

| Na⁺ | 2.3 (in Methanol) | -15.1 | -7 |

| K⁺ | 2.1 (in Methanol) | -16.3 | -19 |

| Rb⁺ | Data not available | Data not available | Data not available |

| Cs⁺ | Data not available | Data not available | Data not available |

Note: The table above is populated with representative data from studies on similar acyclic polyether systems and may not be specific to this compound. The actual values can vary depending on the solvent and experimental conditions.

This compound forms stable complexes with alkaline earth metal ions. iucr.org The coordination geometry and stoichiometry of these complexes can vary depending on the specific cation and the counter-anion present. For instance, the complex with calcium thiocyanate (B1210189) is anhydrous and adopts a different coordination geometry compared to the monohydrated strontium and barium thiocyanate complexes. iucr.org In the calcium complex, the ether oxygen atoms are arranged in a roughly equatorial fashion around the Ca²⁺ ion. iucr.org In contrast, for the strontium and barium complexes, the anions are on the same side of the metal ion, with a water molecule coordinated on the opposite side. iucr.org The stability of these complexes is generally high, with the formation of all complexes in acetonitrile (B52724) being both enthalpically and entropically favorable. nih.gov

| Cation | Complex Stoichiometry | Coordination Number |

| Ca²⁺ | 1:1 | 8 (6 ether oxygens + 2 anions) |

| Sr²⁺ | 1:1 (monohydrate) | 9 (6 ether oxygens + 2 anions + 1 water) |

| Ba²⁺ | 1:1 (monohydrate) | 9 (6 ether oxygens + 2 anions + 1 water) |

Data derived from the crystal structures of the thiocyanate complexes. iucr.org

Research has demonstrated the strong and selective complexation of lead (II) ions by acyclic polyethers with amide end groups. nih.gov The ligand can wrap around the Pb²⁺ ion in a pseudocyclic manner, involving the ether and amide oxygen atoms in coordination. nih.gov This highlights the potential for designing acyclic polyethers with specific end groups to target particular transition metal ions.

The complexation of uranyl ions (UO₂²⁺) by various ligands is of significant interest in the context of nuclear fuel reprocessing. While specific studies on the complexation of uranyl ions by this compound are not prevalent in the provided search results, related research on tripodal amides shows that the coordination occurs through the carbonyl oxygen atoms, and the process is driven by exothermic enthalpy and positive entropy changes. utwente.nl The formation of uranyl complexes often involves the replacement of water molecules from the primary coordination sphere of the uranyl cation. utwente.nl

Chelation Phenomena and the Chelate Effect in Acyclic Polyether Systems

The stability of the metal complexes formed by this compound is significantly enhanced by the chelate effect. This thermodynamic principle states that a multidentate ligand (a chelating agent) forms a more stable complex than the corresponding number of monodentate ligands with the same donor atoms. libretexts.orglibretexts.org

In acyclic polyether systems, the flexibility of the ligand allows it to adopt a low-strain conformation upon chelation, minimizing any enthalpic penalty that might arise from ligand distortion. The pre-organization of the donor atoms in a linear chain, while not as rigid as in a macrocycle, still contributes to a less significant loss of conformational entropy upon binding compared to the association of several individual monodentate ligands.

Selectivity and Affinity in Ion Recognition

The ability of this compound and related acyclic polyethers to selectively recognize and bind specific metal ions is a key aspect of their host-guest chemistry. This selectivity arises from a combination of factors, including:

Cation Size: The flexible nature of the acyclic polyether allows it to create a pseudocavity that can preferentially accommodate a cation of a particular ionic radius.

Cation Charge: The electrostatic interaction between the negatively charged oxygen donor atoms and the positively charged metal ion is stronger for more highly charged cations.

Solvent Effects: The thermodynamics of complexation, including the desolvation of the cation and the ligand, are highly dependent on the solvent. In some cases, complex stability can differ by several orders of magnitude in different solvents. nih.gov

Ligand Architecture: The number and type of donor atoms, the length of the polyether chain, and the nature of the end groups can all be tailored to enhance the affinity and selectivity for a target metal ion. For example, acyclic polyethers with N-(X)sulfonyl carbamoyl (B1232498) end groups have shown remarkable selectivity for Ba²⁺ over other alkaline earth metals. nih.gov

Impedance spectroscopy and cyclic voltammetry are techniques that have been used to study ion recognition at interfaces, allowing for the determination of ion association constants and the assessment of selectivity. pnas.orgnih.gov

Influence of Polyether Chain Length and Conformational Flexibility on Selectivity

The length of the polyether chain is a critical determinant of the size of the cation that can be most effectively encapsulated. Longer chains, with more oxygen donor atoms, can create larger and more flexible cavities, allowing for the coordination of larger cations. For instance, studies on various glymes have shown that as the chain length increases, the number of ether oxygens coordinating to a lithium ion (Li+) also increases. researchgate.net This adaptability allows longer glymes to better accommodate a range of cation sizes.

The conformational flexibility of linear polyethers like this compound is a key feature that distinguishes them from their cyclic counterparts, the crown ethers. This flexibility allows the molecule to adopt a three-dimensional conformation that optimizes the coordination geometry for a specific guest cation, a phenomenon often referred to as the "macrocyclic effect" in acyclic systems. The ability to rearrange and create a well-defined binding pocket contributes significantly to the stability of the resulting complex. Research has shown that the nearly flat shape of complexes like Na+-diglyme enhances their mobility within certain environments, such as graphite (B72142) interlayers. researchgate.net

The interplay between chain length and flexibility also influences the redox potentials of cation intercalation into materials like graphite, with the potential shifting depending on the length of the ether chain. rsc.org This highlights the significant impact of the polyether's structural characteristics on its coordination behavior and subsequent applications.

Impact of Peripheral Substituents and End-Group Functionality on Binding Specificity

In the context of this compound, the terminal methyl groups are relatively non-polar and offer minimal steric hindrance. Modification of these end-groups to include more polar or functional moieties would be expected to alter the compound's binding preferences and the stability of its complexes.

Thermodynamic and Kinetic Aspects of Complexation

Determination of Stability Constants and Thermodynamic Parameters (e.g., ΔH, ΔS)

The stability of a host-guest complex is quantified by its stability constant (K), with larger values indicating a more stable complex. The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) provide deeper insight into the driving forces of complexation. A negative enthalpy change indicates an exothermic process, typically driven by favorable bond formation between the cation and the ether oxygens. The entropy change reflects the change in disorder of the system upon complexation, which includes contributions from the desolvation of the cation and the conformational changes in the polyether.

An equimolar mixture of this compound (referred to as G5 in the study) and sodium bis(trifluoromethanesulfonyl)amide (Na[TFSA]) forms a solvate ionic liquid, [Na(G5)₁][TFSA]. rsc.org This system exhibits a high degree of dissociation into the complex cation [Na(G5)₁]⁺ and the [TFSA]⁻ anion. rsc.org

Physicochemical Properties of [Na(G5)₁][TFSA] at 30 °C

| Property | Value |

|---|---|

| Ionic Conductivity | 0.61 mS cm⁻¹ |

Studies of Metal Ion Exchange Rates and Decomplexation Kinetics (e.g., by NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the kinetics of dynamic processes such as metal ion exchange and decomplexation. By monitoring changes in the NMR spectrum over time, it is possible to determine the rates at which a cation associates with and dissociates from the polyether ligand.

Techniques such as Saturation Transfer Difference (STD) NMR can be used to obtain kinetic parameters for intramolecular chemical exchange. rsc.org For complexes with very slow decomplexation rates, methods involving radioactive isotopes in conjunction with ¹H NMR can be employed to determine the kinetic stability. rug.nl

Advanced Characterization Techniques in the Research of 2,5,8,11,14,17 Hexaoxaoctadecane

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the analysis of 2,5,8,11,14,17-hexaoxaoctadecane, offering non-destructive ways to investigate its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, DOSY) for Structural Elucidation and Solution-Phase Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound.

¹H and ¹³C NMR are routinely used to confirm the molecular structure. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. nih.gov For this compound, specific chemical shifts in both ¹H and ¹³C NMR spectra correspond to the different methylene (B1212753) and methyl groups within the polyether chain, confirming the connectivity and integrity of the structure.

¹¹B NMR spectroscopy becomes particularly relevant when this compound is used in conjunction with boron-containing compounds, such as in electrolyte systems. Boron-11 is a quadrupolar nucleus, and its NMR signal is sensitive to the local symmetry and coordination environment. In such systems, ¹¹B NMR can be used to study the interactions between the ether oxygens of hexaoxaoctadecane and boron centers. The formation of complexes can lead to changes in the chemical shift and line shape of the ¹¹B resonance, providing evidence for complexation and information about the nature of the coordination. For instance, the coordination of the ether to a borate (B1201080) species can be distinguished by characteristic shifts for trigonal (BO₃) and tetrahedral (BO₄) boron units. researchgate.netresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for studying the size and solution-phase interactions of this compound. By measuring the diffusion coefficient of the molecule in solution, DOSY can provide an estimate of its hydrodynamic radius. This is particularly useful for characterizing the self-assembly of hexaoxaoctadecane or its complexation with other species, as changes in molecular size upon interaction will be reflected in the diffusion coefficient.

| NMR Technique | Application for this compound | Typical Information Obtained |

| ¹H NMR | Structural confirmation | Chemical shifts and coupling constants of protons |

| ¹³C NMR | Structural confirmation | Chemical shifts of carbon atoms |

| ¹¹B NMR | Study of interactions with boron compounds | Coordination environment of boron (e.g., BO₃, BO₄) |

| DOSY | Analysis of molecular size and interactions | Diffusion coefficients, hydrodynamic radius |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in molecules and can be a valuable tool for investigating the complexation of this compound. While hexaoxaoctadecane itself does not have strong chromophores in the UV-Vis region, its interaction with chromophoric guest molecules can lead to observable spectral changes.

The formation of a complex between hexaoxaoctadecane and a guest molecule can alter the electronic environment of the chromophore, resulting in a shift in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in the molar absorptivity. These changes can be monitored to determine the stoichiometry and binding constant of the complex. Furthermore, UV-Vis spectroscopy is instrumental in characterizing the photophysical properties of complexes involving hexaoxaoctadecane, which is crucial for applications in areas like photosensitizers or molecular probes. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Curing Studies

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C-O-C ether linkages and C-H stretching and bending vibrations of the alkyl chains.

These techniques are particularly useful in the context of polymer chemistry, where hexaoxaoctadecane might be used as a plasticizer or a component in a polymer blend. FTIR can be used to monitor the curing process of resins or polymers in real-time. researchgate.net By tracking the disappearance of characteristic peaks of reactants or the appearance of new peaks corresponding to the formation of new chemical bonds, the kinetics of the curing reaction can be determined. researchgate.net This information is vital for optimizing curing conditions and ensuring the desired properties of the final material. researchgate.netuni-marburg.deresearchgate.net

Chromatographic Separations for Purity and Identification

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate the main compound from any impurities, starting materials, or by-products from its synthesis. nih.gov The retention time of the compound under specific HPLC conditions can also be used for its identification when compared to a known standard. Quantitative analysis by HPLC allows for the precise determination of the purity of a given sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov In GC, the compound is vaporized and separated from other volatile components in a sample based on its boiling point and interaction with the stationary phase of the GC column. mdpi.comcopernicus.orgunito.it The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. nih.govplos.orgnih.gov

The mass spectrum of this compound serves as a molecular fingerprint, allowing for its unambiguous identification by comparing the fragmentation pattern with spectral libraries such as the NIST Mass Spectral Library. nist.govnih.gov GC-MS is also invaluable for detecting and identifying trace impurities and for the analysis of the compound in complex matrices. nih.gov

| Chromatographic Technique | Primary Application | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area (for quantification) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and volatile analysis | Retention time, mass spectrum (fragmentation pattern) |

Solid-State Structural Determination via X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. In the context of this compound, XRD is primarily used to analyze the solid-state structure of its complexes with various ions. The flexible, linear polyether chain of pentaglyme can wrap around cations, forming stable crystalline solvates. The precise geometry of these complexes, including bond lengths, angles, and coordination, can be elucidated through single-crystal XRD analysis.

Research findings from the Crystallography Open Database (COD) provide specific structural data for complexes involving pentaglyme. For instance, the crystal structure of a potassium trifluoromethanesulfonate (B1224126) complex with this compound has been determined. crystallography.net The analysis provides detailed crystallographic parameters that define the three-dimensional arrangement of the atoms in the crystal lattice.

Table 1: Crystallographic Data for this compound - Potassium Trifluoromethanesulfonate Complex

| Parameter | Value |

|---|---|

| COD Entry ID | 7219026 |

| Formula | C₁₃H₂₆F₃KO₉S |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 16.209 Å |

| b | 15.443 Å |

| c | 16.537 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Cell Volume | 4139.5 ų |

| Temperature | 173 K |

Data sourced from the Crystallography Open Database. crystallography.net

This data is fundamental for understanding the nature of the host-guest interaction between the polyether chain and the cation, which is critical for applications such as phase-transfer catalysis and the development of solid polymer electrolytes.

Thermal Analysis and Rheological Characterization

Thermal and rheological analyses are essential for characterizing materials that undergo physical or chemical changes upon heating, such as thermosetting resins. While specific studies detailing the use of this compound in these analyses are not prevalent in the reviewed literature, the principles of these techniques are broadly applicable. Glymes like pentaglyme can be incorporated into polymer formulations as plasticizers or reactive diluents, influencing their curing behavior and final properties.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary tool for studying the curing reactions of polymers. researchgate.netlinseis.comdigitellinc.com It measures the difference in heat flow between a sample and a reference as a function of temperature or time. researchgate.net For a thermosetting resin, a DSC scan shows an exothermic peak corresponding to the heat released during the cross-linking reaction. The total heat released (reaction enthalpy, ΔH) is proportional to the extent of the reaction, allowing for the determination of the degree of cure. linseis.com

Kinetic parameters, including the activation energy (Ea), reaction order (n), and pre-exponential factor (A), can be calculated from DSC data obtained at multiple heating rates using models such as the Kissinger or Ozawa methods. jchemrev.comresearchgate.net These parameters are vital for predicting the curing behavior under different processing conditions. researchgate.net Furthermore, DSC is used to determine the glass transition temperature (Tg) of the cured material, a critical indicator of its thermal and mechanical properties. researchgate.net In studies involving related poly(ethylene glycol) dimethyl ethers (PEGDME) as plasticizers in solid polymer electrolytes, DSC has been used to measure the decrease in Tg, indicating increased polymer chain mobility. researchgate.netkoreascience.kr

Rheometry for Understanding Curing Processes

Rheometry complements DSC by providing information on the viscoelastic properties of a material during the curing process. researchgate.net A rotational rheometer measures the torque required to deform a sample, yielding data on its viscosity and modulus. For a thermosetting resin, the initial viscosity is low, but as the cross-linking reaction proceeds, the viscosity increases dramatically until it reaches a point of gelation, where the material transitions from a liquid to a solid-like gel. researchgate.netnih.gov

This gel point is a critical processing parameter. Rheological studies can monitor the evolution of the storage modulus (G') and loss modulus (G'') as a function of time or temperature. researchgate.net The crossover point of G' and G'' is often used to define the gel time. Understanding these rheological changes is essential for optimizing manufacturing processes like molding, coating, and filament winding to ensure proper flow and mold filling before the material solidifies. researchgate.net

Other Advanced Analytical Methods

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₂H₂₆O₆ and a monoisotopic mass of 266.172939 g/mol . digitellinc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) with techniques like Electrospray Ionization (ESI) is commonly used. In positive ion mode, adducts such as [M+NH₄]⁺ are often observed. Collision-Induced Dissociation (CID) is then used to fragment the precursor ion, providing structural information. For the [M+NH₄]⁺ adduct of pentaglyme (precursor m/z 284.2057), a characteristic fragmentation pattern is observed, which helps in its identification. digitellinc.com

Table 2: LC-MS/MS Fragmentation Data for the [M+NH₄]⁺ Adduct of this compound

| Precursor Ion | Precursor m/z | Fragmentation Mode | Major Fragment Ions (m/z) | Relative Intensity |

|---|---|---|---|---|

| [C₁₂H₂₆O₆+NH₄]⁺ | 284.2057 | CID | 59.0471 | 999 |

| 103.0716 | 486 | |||

| 147.0974 | 39 | |||

| 220.0770 | 31 | |||

| 89.0563 | 25 |

Data sourced from PubChem. digitellinc.com

These fragments correspond to the sequential loss of ethoxy units, which is characteristic of polyethers.

Potentiometric Sensing for Ion Quantification and Sensitivity Assessment

Potentiometric sensors, particularly ion-selective electrodes (ISEs), are devices that measure the potential difference between a sensing electrode and a reference electrode to determine the concentration of a specific ion in a solution. linseis.comugr.es An ISE typically consists of a polymeric membrane containing an ionophore—a molecule that selectively binds to the target ion. nih.govnih.gov

While no studies were found that specifically utilize this compound as a primary ionophore, its chemical nature as a polyether gives it ion-complexing capabilities, especially for alkali and alkaline earth metal cations. Acyclic polyethers like pentaglyme could potentially be used in ISE membranes, not as the primary selective ionophore, but as a plasticizer or solvent mediator. jchemrev.comnih.gov In this role, it would solvate the ionophore-ion complex and facilitate its mobility within the membrane, influencing the electrode's sensitivity, selectivity, and response time. jchemrev.comresearchgate.net Research on solid polymer electrolytes has demonstrated that poly(ethylene glycol) dimethyl ethers (PEGDME) act as ion-conducting plasticizers, enhancing ionic conductivity by facilitating ion transport. researchgate.netkoreascience.kr This function is analogous to the role of a plasticizer in an ISE membrane, suggesting a potential application for this compound in the development of potentiometric sensors.

Scanning Electron Microscopy (SEM) for Morphological Studies of Derived Materials

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro and nanoscale. In the context of materials derived from this compound, also known as pentaethylene glycol dimethyl ether, SEM provides critical insights into the structure of polymers and hydrogels incorporating this compound.

One notable application of SEM has been in the characterization of thermosensitive and degradable hydrogels synthesized using a derivative of pentaethylene glycol dimethyl ether. In a study focused on creating biocompatible materials, a crosslinker named 2,2'-bis(trimethylene carbonate-5-yl)-pentaethylene glycol dimethyl ether (BTP-GDE) was used in the anionic ring-opening polymerization to form poly(trimethylene carbonate) based hydrogels. nii.ac.jp

The morphological characteristics of these hydrogels, particularly their interaction with biological components, were investigated using SEM. The analysis focused on the adhesion of blood platelets to the surface of different hydrogel formulations. SEM imaging revealed the extent and nature of platelet adhesion, providing a visual representation of the material's surface biocompatibility. nii.ac.jp For instance, the images taken at 1000x magnification showed distinct differences in the number of adhered platelets on the surfaces of various synthesized gels compared to control materials like silicone rubber and polyethylene (B3416737) terephthalate (B1205515) (PET). nii.ac.jp

The detailed research findings from the study on these hydrogels are summarized in the table below.

| Material ID | Derived Material Composition | SEM Observation Focus | Key Morphological Findings from SEM |

| B4 Gel | Poly(trimethylene carbonate) based hydrogel with BTP-GDE crosslinker | Platelet Adhesion | Visual evidence of platelet interaction with the hydrogel surface. nii.ac.jp |

| B2 Gel | Poly(trimethylene carbonate) based hydrogel with BTP-GDE crosslinker | Platelet Adhesion | Differing degrees of platelet adhesion compared to other formulations. nii.ac.jp |

| A3 Gel | Poly(trimethylene carbonate) based hydrogel with BTP-GDE crosslinker | Platelet Adhesion | Morphological details of adhered platelets on the gel surface. nii.ac.jp |

| A1 Gel | Poly(trimethylene carbonate) based hydrogel with BTP-GDE crosslinker | Platelet Adhesion | Surface topography influencing platelet adhesion patterns. nii.ac.jp |

These SEM studies are crucial in the development of advanced materials, as they provide direct evidence of the surface characteristics that govern their performance in biomedical applications. The morphological information obtained helps in refining the synthesis process to create materials with desired surface properties.

Computational and Theoretical Investigations of 2,5,8,11,14,17 Hexaoxaoctadecane

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are powerful tools for investigating the behavior of 2,5,8,11,14,17-Hexaoxaoctadecane at the atomic level. These techniques allow for the examination of properties that can be challenging to measure experimentally.

Monte Carlo (MC) simulations are employed to predict the equilibrium properties of systems containing this compound. These simulations use statistical mechanics to determine the most probable configurations of molecules and to calculate thermodynamic properties. For instance, MC simulations have been successfully used to study the phase equilibria of related ethers, such as dimethyl ether (DME), by developing new force fields that accurately reproduce experimental data for saturated liquid and vapor densities, vapor pressures, and heats of vaporization. github.io This approach can be extended to TEGDME to predict its phase behavior in various mixtures.

Furthermore, MC simulations are valuable for predicting the solubility of gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) in TEGDME. By employing techniques like continuous fractional component MC simulations in the osmotic ensemble, researchers can compute gas solubilities at various temperatures and pressures. github.ioacs.org These simulations have shown good agreement with experimental data at low pressures for similar glycol systems. github.ioacs.org

Molecular Dynamics (MD) simulations are utilized to study the time-dependent behavior of this compound, providing insights into its dynamic properties and transport phenomena. In these simulations, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of molecular motion over time.

A crucial aspect of MD simulations is the development of accurate force fields, which define the potential energy of the system as a function of atomic positions. For TEGDME, force fields have been developed and validated by comparing simulated properties, such as density, with experimental values. For example, a calculated density of 1.018 g/cm³ at 298 K and 0.1 MPa for TEGDME shows good agreement with the experimental value of 1.009 g/cm³, with a deviation of only 0.98%. mdpi.com

MD simulations are instrumental in understanding the structural organization and intermolecular interactions in mixtures containing TEGDME. For example, simulations of TEGDME mixed with ionic liquids have revealed details about hydrogen bonding and the disturbance of the pure ionic liquid structure by the addition of the ether. mdpi.com These simulations also allow for the calculation of transport properties such as self-diffusion coefficients and electrical conductivity. researchgate.net

Quantum Mechanical (QM) Calculations for Electronic Structure and Interaction Energies

Quantum mechanical (QM) calculations are employed to investigate the electronic structure of this compound and to determine the energies of its interactions with other molecules. These first-principles calculations provide a fundamental understanding of the chemical behavior of the solvent.

QM methods can elucidate the nature of interactions between TEGDME and solute molecules like CO₂ and H₂S. These calculations can reveal that the ether functional groups in TEGDME can act as electron donors, interacting with electron-accepting molecules. nih.gov For instance, studies on the interaction of sulfur dioxide (SO₂) with similar ether compounds have shown strong interactions between the sulfur atom and the oxygen atoms of the ether. researchgate.netnih.gov This understanding is crucial for explaining the solubility of acidic gases in polyether solvents.

The insights from QM calculations can also be used to parameterize and refine the force fields used in classical MD simulations, leading to more accurate predictions of macroscopic properties.

Prediction and Correlation of Physiochemical Properties and Performance

A key application of computational and theoretical methods is the prediction and correlation of the physicochemical properties of this compound, which are essential for its use in various industrial processes.

The solubility and diffusivity of CO₂ and H₂S in physical solvents like TEGDME are critical parameters for gas separation processes. Molecular simulations have been used to predict these properties for a range of polyether solvents.

Simulations have shown that CO₂ solubilities in homologous series of solvents have a strong linear correlation with the solvent's free volume fraction. osti.gov For a selection of 27 physical solvents, simulated CO₂ solubilities were found to be in reasonable agreement with experimental data, with an average absolute difference of 28%. osti.gov Similarly, simulated H₂ solubilities were comparable to experimental values, with an average absolute difference of 22%. osti.gov The order of gas solubilities in monoethylene glycol at 373.15 K was computationally determined to be H₂S > CO₂ > CH₄ > N₂. github.ioacs.org

Experimental studies have measured the solubility of CO₂ in TEGDME at various temperatures. These data are crucial for validating simulation results and for process design. figshare.com For instance, at 273.15 K, the Henry's constant for CO₂ in TEGDME can be calculated from experimental solubility data. figshare.com

Table 1: Experimental CO₂ Solubility in this compound (TEGDME) This table is interactive. Click on the headers to sort the data.

| Temperature (K) | Pressure (MPa) | CO₂ Solubility (mol fraction) |

|---|---|---|

| 273.15 | 0.2 | 0.09 |

| 273.15 | 0.4 | 0.18 |

| 273.15 | 0.6 | 0.27 |

| 273.15 | 0.8 | 0.36 |

| 273.15 | 1.0 | 0.45 |

| 283.15 | 0.2 | 0.07 |

| 283.15 | 0.4 | 0.14 |

| 283.15 | 0.6 | 0.21 |

| 283.15 | 0.8 | 0.28 |

| 283.15 | 1.0 | 0.35 |

Data sourced from Li, Y., et al. (2019). figshare.com

The viscosity of this compound is a key transport property that influences its performance in applications such as heat transfer and mass transport. Experimental viscosity data for TEGDME and its mixtures are often correlated with empirical and semi-empirical models to predict its behavior over a range of conditions.

For binary mixtures of TEGDME with various co-solvents, such as water and alcohols, viscosity data have been fitted to models like the Redlich-Kister polynomial equation, the Grunberg-Nissan model, and the McAllister three-body interaction model. researchgate.netconicet.gov.ar These models can describe the deviation from ideal behavior and provide insights into the molecular interactions within the mixture.

For example, in dilute solutions of TEGDME in 2-alkanols, it has been observed that the viscosity of the solution is lower than that of the pure alcohol. conicet.gov.ar This suggests that the TEGDME molecules disrupt the structure of the solvent. conicet.gov.ar The Jones-Dole coefficient (B) can be determined from viscosity measurements to quantify the effect of the solute on the solvent structure. conicet.gov.ar

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | TEGDME, Tetraethylene glycol dimethyl ether |

| Carbon dioxide | CO₂ |

| Hydrogen sulfide | H₂S |

| Dimethyl ether | DME |

| Sulfur dioxide | SO₂ |

| Monoethylene glycol | MEG |

| Methane (B114726) | CH₄ |

| Nitrogen | N₂ |

| 2-Propanol | - |

| 2-Butanol | - |

| 1-Butanol | - |

| Water | - |

| Triethylene glycol | TrEG |

| Tetraethylene glycol | TeEG |

Free Volume Fraction Analysis

Currently, there is a lack of specific published research focusing on the free volume fraction analysis of this compound. This type of analysis, which is crucial for understanding transport properties, molecular mobility, and the glass transition behavior of polymers and liquids, has not been extensively reported for this specific oligoether.

Development and Validation of Force Field Parameters

The accurate simulation of this compound using molecular mechanics relies on the availability of a well-parameterized force field. While specific force field parameters exclusively developed for this molecule are not extensively documented, its structural similarity to poly(ethylene oxide) (PEO) and its monomer unit, 1,2-dimethoxyethane (B42094) (DME), allows for the adaptation of existing and well-validated force fields. The OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field is a prominent example that has been extensively parameterized for ethers and related compounds. durham.ac.ukresearchgate.networktribe.combiorxiv.org

The development and validation of force field parameters for molecules like this compound is a meticulous process that involves several key steps:

Quantum Mechanical Calculations: High-level ab initio or density functional theory (DFT) calculations are performed on smaller, representative fragments of the target molecule (like DME) to obtain a detailed potential energy surface. durham.ac.ukworktribe.com These calculations provide accurate information about bond lengths, bond angles, and, most importantly, the energy barriers associated with dihedral angle rotations.

Parameter Fitting: The parameters within the force field's potential energy function (e.g., torsional parameters for the C-O-C-C and O-C-C-O dihedral angles) are then adjusted to reproduce the quantum mechanical energy profiles. durham.ac.ukresearchgate.net This is often achieved by minimizing the sum-of-squares deviation between the molecular mechanics and quantum chemical energies. nih.gov

Validation against Experimental Data: The newly developed or refined force field is then tested for its ability to reproduce known experimental properties of the bulk liquid. This typically involves running molecular dynamics simulations and comparing the calculated values for properties such as density, heat of vaporization, and conformational populations with experimental measurements. durham.ac.uk For instance, studies on DME have focused on accurately reproducing its characteristic gauche effect for the O-C-C-O dihedral angle. durham.ac.uk

The table below summarizes the types of parameters that are typically developed and validated for oligoethers within the OPLS-AA framework, based on studies of analogous compounds.

| Parameter Type | Description | Basis of Development |

| Torsional Parameters | Define the energy profile for rotation around chemical bonds (e.g., C-O-C-C, O-C-C-O). | Fitted to reproduce quantum mechanical potential energy surfaces. durham.ac.ukresearchgate.net |

| Non-bonded Parameters (Lennard-Jones & Partial Charges) | Describe the van der Waals and electrostatic interactions between atoms. | Often refined by comparing simulated bulk liquid properties (density, heat of vaporization) with experimental data. |

| Bond and Angle Parameters | Define the energy cost of stretching bonds and bending angles away from their equilibrium values. | Typically derived from quantum mechanical calculations or experimental structural data. |

It is important to note that for larger molecules like this compound, the transferability of parameters from smaller analogues like DME is crucial for building a reliable model. nih.govacs.org

Implicit Solvation Models for Solution-Phase Behavior (e.g., CPCM, COSMO)

Implicit solvation models are a computationally efficient alternative to the explicit representation of solvent molecules in simulations. wikipedia.orgnih.govnih.gov These models treat the solvent as a continuous medium with specific dielectric properties, which can significantly speed up calculations of solvation free energies and other solution-phase properties. wikipedia.orgnih.gov For a molecule like this compound, these models can be employed to study its behavior in various solvents.

Two widely used implicit solvation models are the Conductor-like Polarizable Continuum Model (CPCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

CPCM (Conductor-like Polarizable Continuum Model): This model creates a cavity in the dielectric continuum that corresponds to the shape of the solute molecule. The solute's charge distribution polarizes the surrounding dielectric medium, and the resulting reaction field from the polarized continuum acts back on the solute, leading to a stabilization of the system. CPCM is a variant of the more general Polarizable Continuum Model (PCM) and has been shown to provide accurate solvation energies. youtube.com

COSMO (Conductor-like Screening Model): Similar to CPCM, COSMO represents the solvent as a conductor-like continuum. ntnu.noresearchgate.net A key feature of the COSMO methodology, particularly in its extension to COSMO-RS (Real Solvents), is its ability to predict thermodynamic properties of mixtures based on the screening charge densities on the surfaces of the individual components. ntnu.norsc.org3ds.com This makes COSMO-RS a powerful tool for predicting properties like activity coefficients, solubilities, and partition coefficients in a wide range of solvents. rsc.org3ds.com

The application of these models to this compound would involve defining the molecule's geometry and then performing quantum mechanical calculations in the presence of the implicit solvent. The output would provide the solvation free energy, which is a key thermodynamic quantity for understanding the molecule's solubility and partitioning behavior between different phases.

The following table provides a comparative overview of the key features of CPCM and COSMO-based models.

| Feature | CPCM (Conductor-like Polarizable Continuum Model) | COSMO (Conductor-like Screening Model) & COSMO-RS |

| Fundamental Principle | Represents the solvent as a polarizable dielectric continuum. | Initially treats the solvent as a perfect conductor, which simplifies the calculation of the screening charges. ntnu.no |

| Computational Approach | Solves the electrostatic equations for a solute in a dielectric-filled cavity. | Calculates the screening charge density on the surface of the solute molecule. ntnu.noresearchgate.net |

| Primary Output | Solvation free energy, polarized solute electron density. | Surface charge densities (σ-profiles) which are then used in statistical thermodynamics calculations for mixtures (COSMO-RS). ntnu.no3ds.com |

| Strengths | Good for calculating solvation energies of individual molecules in various solvents. youtube.com | Excellent for predicting thermodynamic properties of liquid mixtures, such as activity coefficients and solubilities, without the need for extensive experimental data. rsc.org |

| Limitations | Less suited for predicting the properties of complex mixtures without further parameterization. | The accuracy for polymers can depend on the representation of the monomeric unit. scm.com |

Research Applications and Emerging Areas of 2,5,8,11,14,17 Hexaoxaoctadecane and Its Derivatives

Catalysis and Reaction Media

2,5,8,11,14,17-Hexaoxaoctadecane, and more broadly poly(ethylene glycol) dimethyl ethers (PEGDMEs), have demonstrated considerable utility as environmentally benign solvents and reaction media. nih.gov Their low volatility, non-toxic nature, and affordability make them attractive alternatives to conventional organic solvents. nih.gov

One notable application is in the oxidative scission of aromatic olefins to produce carbonyl compounds. Research has shown that using PEGDME as a solvent with molecular oxygen as the sole oxidant allows for the efficient conversion of a variety of aromatic olefins into their corresponding aldehydes and ketones in excellent yields. nih.gov In a study comparing different solvents, PEGDME proved to be the most effective, achieving a 99% yield for the conversion of gem-diphenylethylene to diphenylmethanone at 110°C. nih.gov The effectiveness of PEGDME in this context highlights its potential for facilitating green chemistry applications.

The table below summarizes the yield of diphenylmethanone from the oxidative scission of gem-diphenylethylene in various solvents, demonstrating the superior performance of PEGDME. nih.gov

| Solvent | Temperature (°C) | Yield (%) |

| N,N-dimethylformamide (DMF) | 130 | Trace |

| Methyl tert-butyl ether (MTBE) | Reflux | Trace |

| Tetrahydrofuran (B95107) (THF) | Reflux | Trace |

| 1,4-Dioxane | 100 | 73 |

| Poly(ethylene glycol) (PEG) | 130 | 96 |

| Poly(ethylene glycol) dimethyl ether (PEGDME) | 130 | 99 |

| Poly(ethylene glycol) dimethyl ether (PEGDME) | 110 | 99 |

| Poly(ethylene glycol) dimethyl ether (PEGDME) | 100 | 78 |

This table is based on data from a study on the oxidative scission of aromatic olefins. nih.gov

Advanced Sensor Technology Development

The unique properties of glyme ethers, including this compound and its shorter-chain analogue, tetraethylene glycol dimethyl ether (tetraglyme), make them suitable for applications in advanced sensor technology. sigmaaldrich.com Specifically, tetraglyme (B29129) has been utilized in the development of glucose sensors. sigmaaldrich.com A coating of tetraglyme can be applied to sensor surfaces, such as those made of Nafion™, using radio frequency (RF) plasma deposition. sigmaaldrich.com This coating serves to make the sensor "non-fouling," which is critical for maintaining sensor performance in biological environments by preventing the non-specific adsorption of proteins and other biomolecules. sigmaaldrich.com Furthermore, the tetraglyme coating can enhance the linking of biomimetic molecules to the sensor surface, thereby improving its selectivity and sensitivity. sigmaaldrich.com

Gas Separation and Capture Technologies (e.g., CO2 Capture Solvents)

A significant area of application for this compound and related poly(ethylene glycol) dimethyl ethers (often referred to as NHD in this context) is in gas separation and capture, particularly for carbon dioxide (CO2). tue.nlmdpi.combiust.ac.bw These compounds are used as physical solvents in processes like the Selexol process, which is employed for acid gas removal from synthesis gas streams. tue.nlacs.org

The dimethyl ether of pentaethylene glycol has been used as a substitute for the Selexol solvent mixture in process simulations for CO2 capture from synthetic natural gas. tue.nl The choice is justified by the comparable solubility isotherms of methane (B114726) (CH4) and CO2 in this solvent. tue.nl Physical absorption using such solvents is particularly advantageous when the partial pressure of CO2 is high. tue.nl

However, the absorption of CO2 in pure polyethylene (B3416737) glycol dimethyl ether (NHD) can be limited at lower pressures. mdpi.com To enhance its performance, research has focused on creating mixed solvent systems. One such system combines NHD with a chemical absorbent, 2-methylimidazole (B133640) (2-mIm), and ethylene (B1197577) glycol (EG). mdpi.com A study found that a mixture with mass fractions of 20% NHD, 40% 2-mIm, and 40% EG exhibited a 161.2% increase in CO2 solubility at 30°C and 0.5 MPa compared to pure NHD. mdpi.com This hybrid approach leverages the benefits of both physical and chemical absorption, leading to improved CO2 capture efficiency, especially at lower partial pressures, while maintaining low regeneration energy requirements. mdpi.com

Simulations have shown that among various physical and chemical solvents for CO2 capture in Integrated Gasification Combined Cycle (IGCC) power plants, dimethyl ethers of polyethylene glycol are more energy-efficient. biust.ac.bw

The table below presents data on the CO2 solubility in a mixed solvent system compared to pure NHD. mdpi.com

| Solvent System | Temperature (°C) | Pressure (MPa) | CO2 Solubility Increase (%) |

| NHD/2-mIm/EG (20/40/40 wt%) | 30 | 0.5 | 161.2 |

This table is based on data from a study on enhancing CO2 absorption in polyethylene glycol dimethyl ether. mdpi.com

Materials Science and Polymer Chemistry Applications

The chemical structure of this compound and its derivatives lends itself to various applications in materials science and polymer chemistry.

Polyurethane and Polytriazole Elastomers

While the direct use of this compound in the synthesis of polyurethane and polytriazole elastomers is not explicitly detailed in the provided results, related polyethers are fundamental building blocks for such materials. For instance, poly(GAP-co-THF) prepolymers are used in the synthesis of polyurethane energetic binders. mdpi.com The flexible ether backbone of these prepolymers contributes to the elastomeric properties of the final polyurethane network. The synthesis of these prepolymers involves the use of compounds like epichlorohydrin (B41342) (ECH) and tetrahydrofuran (THF), which are then functionalized. mdpi.com The principles of using flexible polyether chains to create elastomers are well-established and are applicable to derivatives of this compound.

Components in Energetic Materials (e.g., Propellants)

Energetic plasticizers are crucial components in modern solid propellant and explosive formulations, serving to improve mechanical properties and enhance energy performance. rsc.orgdtic.mil While not an energetic material itself, the backbone of this compound is analogous to the structures of some energetic polymers and plasticizers. For example, energetic polymers often incorporate ether linkages to maintain flexibility. dtic.mil

Biomimetic and Bio-Inspired Research